![molecular formula C6H9BrN2 B1378221 2-Bromo-1,4,5-trimethyl-1H-imidazole CAS No. 1218910-27-0](/img/structure/B1378221.png)
2-Bromo-1,4,5-trimethyl-1H-imidazole
Overview
Description
2-Bromo-1,4,5-trimethyl-1H-imidazole is a chemical compound with the CAS Number: 1218910-27-0 . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of imidazoles, including 2-Bromo-1,4,5-trimethyl-1H-imidazole, can be achieved through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The InChI code for 2-Bromo-1,4,5-trimethyl-1H-imidazole is 1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 . The InChI key is HGODMPYCRWDPJP-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
2-Bromo-1,4,5-trimethyl-1H-imidazole is a powder in its physical form . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Applications
2-Bromo-1,4,5-trimethyl-1H-imidazole: is a versatile intermediate in pharmaceutical chemistry. Its structural motif is found in compounds exhibiting a wide range of biological activities. For instance, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . The bromine atom in the 2-position can be utilized for further functionalization, leading to the synthesis of more complex bioactive molecules.
Synthesis of Dyes and Pigments
The imidazole ring system is a component in certain dyes and pigments, especially those used in solar cells and other optical applications . The brominated variant can undergo further reactions to introduce additional chromophores, altering the absorption and emission properties of the dye.
Mechanism of Action
Safety and Hazards
The safety information for 2-Bromo-1,4,5-trimethyl-1H-imidazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
2-bromo-1,4,5-trimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGODMPYCRWDPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4,5-trimethyl-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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